4-(Methylamino)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Methylamino)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group and a methylamino group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzonitrile derivatives using reagents such as Umemoto’s reagents . This process involves the generation of a trifluoromethyl radical, which then reacts with the benzonitrile derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The benzonitrile core can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzonitrile derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
4-(Methylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biological studies, including enzyme inhibition and protein labeling.
Medicine: Its potential pharmacological activities are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the methylamino group, resulting in different chemical and biological properties.
4-Aminobenzonitrile: Contains an amino group instead of a methylamino group, leading to variations in reactivity and applications.
4-(Dimethylamino)benzonitrile:
Uniqueness
4-(Methylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in various scientific fields.
Properties
IUPAC Name |
4-(methylamino)-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQTZBWYPVCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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